molecular formula C14H14F3N3S B2995355 N,N-dimethyl-4-[(4-methylphenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinamine CAS No. 338792-53-3

N,N-dimethyl-4-[(4-methylphenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinamine

Katalognummer: B2995355
CAS-Nummer: 338792-53-3
Molekulargewicht: 313.34
InChI-Schlüssel: ZZPXPKOFCBIVCN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Dimethyl-4-[(4-methylphenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinamine is a pyrimidine derivative characterized by:

  • Pyrimidine core: Positions 2, 4, and 6 are substituted.
  • Substituents:
    • Position 2: N,N-dimethylamine group.
    • Position 4: (4-Methylphenyl)sulfanyl (thioether) group.
    • Position 6: Trifluoromethyl (-CF₃) group.
  • Molecular formula: C₁₄H₁₄F₃N₃S.
  • Molecular weight: 329.34 g/mol.

This compound is structurally optimized for enhanced lipophilicity and metabolic stability due to the trifluoromethyl group and aromatic thioether linkage. Its synthetic route likely involves coupling reactions using reagents like EEDQ (2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline), as seen in analogous thioether syntheses .

Eigenschaften

IUPAC Name

N,N-dimethyl-4-(4-methylphenyl)sulfanyl-6-(trifluoromethyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3S/c1-9-4-6-10(7-5-9)21-12-8-11(14(15,16)17)18-13(19-12)20(2)3/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZPXPKOFCBIVCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=NC(=NC(=C2)C(F)(F)F)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N,N-Dimethyl-4-[(4-methylphenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinamine, often referred to as DMPT, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H14F3N3S
  • Molecular Weight : 313.34 g/mol
  • Density : 1.32 g/cm³ (predicted)
  • Boiling Point : 413.4 ± 55.0 °C (predicted)
  • pKa : 0.65 ± 0.10 (predicted) .

DMPT is hypothesized to exert its biological effects through various pathways, including the inhibition of specific enzymes and modulation of cellular signaling pathways. The trifluoromethyl group is known to enhance lipophilicity, potentially increasing cell membrane permeability and bioavailability.

Antitumor Activity

Recent studies have highlighted the antitumor potential of DMPT. In vitro assays demonstrated that DMPT exhibits significant cytotoxicity against several cancer cell lines, including:

  • Human Myelodysplastic Syndrome (SKM-1) : DMPT was shown to induce apoptosis and G1 cell cycle arrest.
  • Mechanism : The compound increased the levels of acetylated histones, indicating an influence on histone deacetylase (HDAC) activity .

Enzyme Inhibition

DMPT has been reported to inhibit specific enzymes involved in cancer progression:

  • Histone Deacetylases (HDACs) : It demonstrated potent inhibitory activity against class I HDAC isoforms, which are critical in regulating gene expression related to cancer .

Study 1: In Vitro Analysis

A study conducted on SKM-1 cells revealed that DMPT significantly increased the intracellular level of acetyl-histone H3 and P21 while inducing apoptosis. This suggests that DMPT may serve as a promising candidate for further development in cancer therapy.

Study 2: In Vivo Efficacy

In xenograft models involving SKM-1 cells, DMPT exhibited excellent antitumor efficacy when administered orally. Notably, it showed enhanced effectiveness in models with an intact immune system compared to those with thymus deficiencies, indicating a potential immunomodulatory effect .

Data Summary

PropertyValue
Molecular FormulaC14H14F3N3S
Molecular Weight313.34 g/mol
Density1.32 g/cm³
Boiling Point413.4 ± 55.0 °C
pKa0.65 ± 0.10

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Physicochemical Properties

The table below compares key structural features and properties of the target compound with its analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties References
Target Compound 2: N,N-dimethylamine; 4: (4-methylphenyl)sulfanyl; 6: -CF₃ C₁₄H₁₄F₃N₃S 329.34 High lipophilicity; potential antimicrobial activity
N-Ethyl-4-[(4-fluorophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinamine 2: N-ethylamine; 4: (4-fluorophenyl)sulfanyl; 6: -CF₃ C₁₃H₁₁F₄N₃S 317.31 Enhanced electronegativity (fluorine); improved bioavailability
4-Chloro-6-[(4-fluorophenyl)sulfanyl]pyrimidin-2-amine 2: -NH₂; 4: Cl; 6: (4-fluorophenyl)sulfanyl C₁₀H₇ClFN₃S 255.7 Chlorine increases reactivity; weaker lipophilicity
N,N-Dimethyl-4-(4-methylphenoxy)-6-(trifluoromethyl)-2-pyrimidinamine 2: N,N-dimethylamine; 4: (4-methylphenoxy); 6: -CF₃ C₁₄H₁₄F₃N₃O 297.28 Oxygen ether reduces steric bulk; lower metabolic stability

Key Observations :

  • Trifluoromethyl (-CF₃) : Present in all compounds, this group enhances lipophilicity and resistance to oxidative metabolism.
  • Sulfanyl vs.
  • Amine Substitutions : N,N-Dimethylamine (target) offers better solubility in organic solvents than primary amines (e.g., -NH₂ in ), while N-ethylamine () balances lipophilicity and hydrogen-bonding capacity.

Crystallographic and Conformational Analysis

  • Dihedral Angles : In , dihedral angles between the pyrimidine ring and substituent aryl groups (e.g., 12.8° for phenyl) influence molecular packing and solubility. The target compound’s (4-methylphenyl)sulfanyl group likely adopts a similar conformation, optimizing crystal lattice stability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,N-dimethyl-4-[(4-methylphenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinamine, and how can intermediates be optimized for yield?

  • Methodology : Begin with a pyrimidine core (e.g., 6-methyl-2-phenylpyrimidine derivatives) and introduce substituents via nucleophilic aromatic substitution or coupling reactions. For example:

  • Thioether linkage : React a chlorinated pyrimidine intermediate with 4-methylthiophenol under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
  • Trifluoromethylation : Use trifluoromethylating agents like TMSCF₃ with Cu(I) catalysis .
  • Optimize intermediates via HPLC purification and NMR validation to ensure regioselectivity .

Q. How can the crystal structure and intramolecular interactions of this compound be characterized?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is critical. Key steps:

  • Grow crystals via slow evaporation in solvents like DCM/hexane.
  • Analyze dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for phenyl groups) to confirm planarity .
  • Identify weak interactions (C–H⋯O, C–H⋯π) stabilizing the structure .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodology :

  • Antimicrobial : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) using recombinant enzymes .
  • Validate cytotoxicity via MTT assays on mammalian cell lines (e.g., HEK-293) .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for optimizing trifluoromethyl group introduction?

  • Methodology :

  • Use density functional theory (DFT) to model transition states and identify energy barriers for trifluoromethylation .
  • Combine with cheminformatics (e.g., ICReDD’s reaction path search) to prioritize high-yield conditions .
  • Validate predictions experimentally using reaction calorimetry to monitor exothermicity .

Q. How to resolve contradictions in pharmacological data (e.g., conflicting IC₅₀ values across studies)?

  • Methodology :

  • Assay standardization : Compare solvent effects (DMSO vs. aqueous buffers) on compound solubility .
  • Metabolic stability : Use liver microsome assays to assess if metabolites interfere with activity .
  • Structural analogs : Synthesize derivatives (e.g., replacing CF₃ with Cl) to isolate structure-activity relationships .

Q. What strategies mitigate challenges in regioselective functionalization of the pyrimidine ring?

  • Methodology :

  • Directing groups : Introduce temporary protecting groups (e.g., Boc) to steer sulfanyl or CF₃ placement .
  • Cross-coupling : Use Pd-catalyzed Suzuki-Miyaura reactions for aryl group insertion at C4 .
  • Monitor regiochemistry via ¹H-¹³C HSQC NMR to confirm substitution patterns .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.